molecular formula C13H19ClN2O B1488653 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol CAS No. 1284458-66-7

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Cat. No.: B1488653
CAS No.: 1284458-66-7
M. Wt: 254.75 g/mol
InChI Key: DTVMLEDSTVTOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of this enzyme, which in turn affects cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of the compound can cause adverse effects such as organ toxicity and metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into certain cell types or tissues, leading to higher local concentrations and enhanced biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression.

Properties

IUPAC Name

2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMLEDSTVTOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.